molecular formula C12H11ClN2S B15315529 4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B15315529
M. Wt: 250.75 g/mol
InChI Key: TXTFPRRVJOXVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound with a unique structure that includes a cyclopropyl group, a chloro substituent, and a fused thieno-pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a cyclopropylamine derivative with a chloro-substituted thieno-pyrimidine precursor under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thieno-pyrimidine compounds .

Scientific Research Applications

4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
  • 4-Chloro-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
  • 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Uniqueness

4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C12H11ClN2S

Molecular Weight

250.75 g/mol

IUPAC Name

12-chloro-10-cyclopropyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

InChI

InChI=1S/C12H11ClN2S/c13-10-9-7-2-1-3-8(7)16-12(9)15-11(14-10)6-4-5-6/h6H,1-5H2

InChI Key

TXTFPRRVJOXVMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC(=N3)C4CC4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.